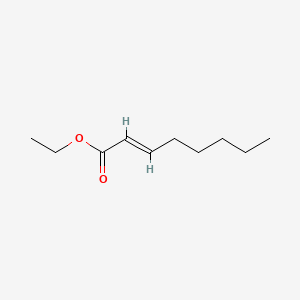

2-Octenoic acid ethyl ester

Description

Significance within Natural Products Chemistry and Volatile Organic Compounds

In the field of natural products chemistry, Ethyl trans-2-octenoate is recognized primarily as a volatile organic compound (VOC). VOCs are crucial for the chemical communication and interaction between organisms. The significance of this compound is largely tied to its contribution to the aroma and flavor profiles of various fruits. thegoodscentscompany.comthegoodscentscompany.com

Research has identified Ethyl trans-2-octenoate as a key contributor to the sweet and fruity odors in pears (Pyrus pyrifolia Nak.). nih.gov Its characteristic fruity, green, and pear-like odor makes it a subject of interest in food science and flavor chemistry. thegoodscentscompany.com The study of such compounds helps in understanding the chemical basis for the sensory attributes of fruits and is essential for the food and fragrance industries. thegoodscentscompany.comsigmaaldrich.com

Beyond its role as a flavor component, the broader class of esters to which Ethyl trans-2-octenoate belongs plays a significant part in plant-insect interactions. While direct studies on this specific compound are limited, related esters like ethyl octanoate (B1194180) are known to function as semiochemicals, acting as attractants for certain insect species. wikipedia.org The investigation of plant-derived VOCs is a growing area of research for developing new, ecologically sound pest management strategies.

General Overview of its Occurrence in Biological Systems

Ethyl trans-2-octenoate has been identified as a naturally occurring metabolite in several plant species. nih.gov Its presence is most notably documented in fruits where it contributes to the characteristic aroma.

Scientific analysis has confirmed its existence in:

Pears (Pyrus species): It is a component of the volatile profile that creates sweet and fruity notes. nih.gov Research on Nanguo pears (Pyrus ussuriensis Maxim.) has shown the presence of Ethyl trans-2-octenoate among the major volatile esters that define the fruit's aroma. pan.olsztyn.pl

Papaya (Carica papaya): The compound has been reported as a constituent in papaya. nih.govinvivochem.cn The volatile profiles of papaya are complex and change significantly during ripening, with various esters emerging as the fruit matures. nih.govresearchgate.net

Other Fruits: While direct identification of Ethyl trans-2-octenoate is specific, the closely related methyl trans-2-octenoate has been found in soursop and mountain papaya, suggesting the biochemical pathways for producing such structures exist across various tropical fruits. chemicalbook.com

The presence of related fatty acid ethyl esters, such as ethyl octanoate, is widespread in many fruits and alcoholic beverages, where they are formed during ripening and fermentation processes and are critical to the final flavor and aroma. wikipedia.org

Historical Context of Research on α,β-Unsaturated Esters

The study of α,β-unsaturated esters, the chemical class that includes Ethyl trans-2-octenoate, has a long history in organic chemistry. Early research, dating back to at least the mid-20th century, focused on the synthesis and characterization of these compounds. acs.org Foundational studies from the 1960s utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the structure and configuration of various α,β-unsaturated esters, which was crucial for understanding their chemical behavior. cdnsciencepub.com

This class of compounds is defined by an alkene group conjugated with an ester, which makes them susceptible to specific chemical reactions, particularly nucleophilic attack at the β-carbon. wikipedia.org This reactivity makes them highly valuable as intermediates in organic synthesis. Throughout the decades, numerous methods have been developed for their synthesis, including the Knoevenagel condensation and Wittig-type reactions, highlighting their importance as versatile chemical building blocks. scielo.br

In modern chemistry, α,β-unsaturated esters remain a key structural motif. They are not only found in a wide array of biologically active natural products but are also employed as starting materials for the stereoselective synthesis of more complex molecules. scielo.bracs.org Their utility in reactions like Michael additions and Diels-Alder reactions further cements their status as a cornerstone of synthetic organic chemistry. wikipedia.org

Data Tables

Table 1: Chemical and Physical Properties of Ethyl trans-2-octenoate This table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (E)-oct-2-enoate | nih.gov |

| Molecular Formula | C₁₀H₁₈O₂ | nih.gov |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 7367-82-0 | sigmaaldrich.com |

| Appearance | Colorless liquid | thegoodscentscompany.com |

| Odor | Fruity, green, fatty, pear-like | thegoodscentscompany.comsigmaaldrich.com |

| Boiling Point | 222 °C (lit.) | sigmaaldrich.com |

| Density | 0.883 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.4410 (lit.) | sigmaaldrich.com |

Table 2: Documented Natural Occurrence of Ethyl trans-2-octenoate This table details the biological systems in which Ethyl trans-2-octenoate has been identified.

| Biological Source | Species Name | Finding | Source(s) |

| Pear | Pyrus pyrifolia, Pyrus ussuriensis | Contributes to sweet and fruity aroma. | nih.govpan.olsztyn.pl |

| Papaya | Carica papaya | Identified as a natural metabolite. | nih.govinvivochem.cn |

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

CAS No. |

2351-90-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl oct-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

AISZSTYLOVXFII-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCC/C=C/C(=O)OCC |

Canonical SMILES |

CCCCCC=CC(=O)OCC |

density |

0.888-0.894 (20°) |

Other CAS No. |

7367-82-0 2351-90-8 |

physical_description |

Liquid; Green-fruity aroma |

solubility |

Insoluble in water; soluble in fats Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Matrices

Presence in Plant-Derived Products

Ethyl trans-2-octenoate has been identified as a volatile component in several plant-based foods, contributing to their unique sensory profiles.

Occurrence in Fruits and Vegetables

Scientific analysis has confirmed the presence of ethyl trans-2-octenoate in a number of fruits. Notably, it has been reported in Carica papaya (papaya) and is considered a contributor to the sweet and fruity odors of pear varieties such as Pyrus pyrifolia. invivochem.cnnih.govnih.gov In one study on 'Pluk Mai Lie' papaya, ethyl octanoate (B1194180), a related compound, was found to emerge only in the fully-ripe fruit. researchgate.net Research on different pear cultivars has shown that ethyl (E)-2-octenoate is present in notable amounts, particularly in the 'Nanguoli' variety. mdpi.com

Table 1: Presence of Ethyl trans-2-octenoate in Selected Fruits

| Fruit | Scientific Name | Finding | Reference(s) |

|---|---|---|---|

| Papaya | Carica papaya | Reported as a volatile component. | invivochem.cnnih.gov |

| Pear | Pyrus pyrifolia | Contributes to sweet and fruity odors. Detected at high levels in 'Nanguoli' variety. | nih.govmdpi.com |

| Grapes | Vitis labrusca, V. riparia | Identified as one of the unsaturated esters contributing to the sweet-fruity odor of labrusca cultivars. | capes.gov.br |

Identification in Other Plant Tissues

Beyond its presence in fruits, ethyl trans-2-octenoate has been identified in other plant tissues. For instance, it is among the numerous volatile constituents found in the berries of Concord and Niagara grapes (Vitis labrusca) and Elvira grapes (Vitis labrusca x Vitis riparia). capes.gov.br In these grape varieties, it is one of the numerically prevailing unsaturated esters that contribute to their inherent sweet-fruity aroma. capes.gov.br

Detection in Fermented Food and Beverage Systems

The process of fermentation often leads to the formation of a complex array of volatile compounds, including ethyl trans-2-octenoate, which plays a significant role in the final flavor and aroma of the product.

Contribution to Aroma Profiles in Alcoholic Beverages

Ethyl trans-2-octenoate is a recognized contributor to the aroma profiles of several alcoholic beverages. In Chinese Baijiu, it is listed among the esters that are key to its aromatic character. upm.edu.mymdpi.com Similarly, in whiskey, ethyl esters, including ethyl octanoate, are major constituents that significantly influence the flavor profile. mdpi.commdpi.com Studies on wine have also identified ethyl trans-2-octenoate as a component of its complex aroma. capes.gov.brmdpi.com

Table 2: Role of Ethyl trans-2-octenoate in Alcoholic Beverages

| Beverage | Finding | Reference(s) |

|---|---|---|

| Baijiu | Identified as a key aroma compound. | upm.edu.mymdpi.com |

| Whiskey | Ethyl esters, such as ethyl octanoate, are quantitatively dominant volatile congeners. | mdpi.com |

| Wine | Identified as a volatile constituent contributing to the aroma. | capes.gov.brmdpi.com |

Occurrence in Dairy Products

In the realm of dairy, ethyl trans-2-octenoate has been identified in certain types of cheese. For example, research on Parmigiano-Reggiano cheese has pinpointed ethyl octanoate as one of the major esters that contribute to its fruity aroma. researchgate.netresearchgate.net Studies on Gouda-type cheeses also indicate that ethyl esters, such as ethyl octanoate, form during ripening and contribute to the floral and fruity notes of the cheese. kuleuven.be The formation of these fatty acid ethyl esters in cheese is generally attributed to the enzymatic activities of the cheese flora. wur.nl

Characterization in Other Fermentation Products

Ethyl trans-2-octenoate is also found in other products of fermentation. It is recognized as a flavoring agent in various food products. chemimpex.com The formation of ethyl carbamate, a related compound, is known to occur naturally in fermented foods during the fermentation process or storage. cfs.gov.hk Research into the volatile compounds produced by the fungus Geotrichum candidum, which is used in some food fermentations, has also been a subject of study. nih.gov

Microbial Production and Metabolites

The synthesis of ethyl trans-2-octenoate is a common metabolic activity among various microorganisms, particularly yeasts and fungi, which produce it as a secondary metabolite during fermentation. This process is of significant interest in the food and beverage industry due to the compound's desirable sensory properties.

Biosynthesis by Yeast Strains (e.g., Saccharomyces cerevisiae, Clavispora lusitaniae)

Saccharomyces cerevisiae, a key yeast in baking and brewing, produces a wide array of flavor-active compounds, including ethyl esters of medium-chain fatty acids. nih.gov These esters, such as ethyl octanoate, contribute fruity and floral notes to products like wine and beer. nih.govmdpi.com The biosynthesis of these esters in S. cerevisiae involves the condensation of ethanol (B145695) with acyl-coenzyme A (acyl-CoA), a reaction catalyzed by alcohol acyltransferases. nih.govmdpi.com Two primary enzymes responsible for the formation of ethyl esters are encoded by the EEB1 and EHT1 genes. nih.govasm.org While both are involved, Eeb1p is considered the main enzyme in this process. asm.org The production of these esters is influenced by various factors, including the genetic makeup of the yeast strain, fermentation conditions, and the composition of the fermentation medium. nih.gov

Clavispora lusitaniae is another yeast species that has been identified for its capacity to produce significant flavor compounds. nih.govfrontiersin.org Strains of C. lusitaniae isolated from traditional fermentation starters, such as Daqu used in Baijiu production, have been shown to synthesize various ethyl esters, including ethyl octanoate. nih.govresearchgate.net Research has demonstrated that optimizing fermentation conditions, such as precursor addition, can enhance the production of specific esters by C. lusitaniae. nih.govresearchgate.net

The following table summarizes the key enzymes and genetic components involved in the biosynthesis of ethyl esters in Saccharomyces cerevisiae.

| Gene | Enzyme | Function in Ester Biosynthesis |

| EEB1 | Eeb1p (Ethyl Ester Biosynthesis 1) | Main enzyme catalyzing the formation of medium-chain fatty acid ethyl esters. nih.govasm.org |

| EHT1 | Eht1p (Ethanol Hexanoyl Transferase 1) | Plays a role in the synthesis of medium-chain fatty acid ethyl esters. nih.govasm.org |

| ATF1, ATF2 | Alcohol Acetyltransferases | Involved in the synthesis of acetate (B1210297) esters, a different class of flavor compounds. nih.govmdpi.com |

Contribution from Fungi (e.g., Geotrichum candidum)

Geotrichum candidum, a fungus with a morphology intermediate between yeast and mold, is recognized for its ability to produce a variety of aroma compounds. nih.gov It is utilized in the food industry for its capacity to generate fruity and floral notes through fermentation. nih.govresearchgate.net Studies have shown that G. candidum can produce a range of volatile compounds, including various esters and alcohols. nih.govresearchgate.net The synthesis of these aromatic substances is often associated with the stationary growth phase of the fungus. researchgate.net Lipases produced by Geotrichum candidum are known to catalyze the formation of fatty acid ethyl esters from lipids and ethanol. google.comnih.gov

Research on different strains of G. candidum has revealed the production of numerous flavor-active esters. The table below provides examples of esters produced by this fungus.

| Compound | Aroma Profile |

| Ethyl acetate | Fruity |

| Ethyl butyrate (B1204436) | Fruity |

| 2-Hexanoic acid ethyl ester | Pineapple-like |

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Synthesis Pathways in Microorganisms

In microorganisms like the yeast Saccharomyces cerevisiae, medium-chain fatty acid ethyl esters (MCFAEEs) are synthesized through a process known as alcoholysis, where an acyl group is transferred from a fatty acyl-coenzyme A (acyl-CoA) derivative to ethanol (B145695). semanticscholar.org This pathway is distinct from the synthesis of other esters, such as acetate (B1210297) esters.

The synthesis of MCFAEEs is catalyzed by specific enzymes called acyl-CoA:ethanol O-acyltransferases. asm.org In S. cerevisiae, two key enzymes responsible for this reaction are encoded by the EEB1 (Ethyl Ester Biosynthesis 1) and EHT1 (Ethanol Hexanoyl Transferase 1) genes. nih.gov

Eeb1: This enzyme is considered the primary catalyst for the synthesis of MCFA ethyl esters. semanticscholar.orgasm.org Deletion of the EEB1 gene leads to a significant reduction in the production of esters like ethyl hexanoate (B1226103) and ethyl octanoate (B1194180). nih.govsemanticscholar.org

Eht1: While also capable of synthesizing ethyl esters, Eht1 plays a more minor role compared to Eeb1. semanticscholar.orgasm.org Interestingly, research has shown that Eht1 is optimally active with octanoyl-CoA as a substrate and also possesses thioesterase activity, meaning it can both synthesize and hydrolyze esters. researchgate.netnih.gov This dual functionality may explain why overexpression of EHT1 does not necessarily lead to increased ester accumulation. nih.gov

| Gene Deletion Strain | Ethyl Butanoate | Ethyl Hexanoate | Ethyl Octanoate | Ethyl Decanoate (B1226879) |

| Wild Type | 100% | 100% | 100% | 100% |

| eht1Δ | No significant change | 64% | 80% | No significant change |

| eeb1Δ | Similar to double deletion | 48% | Similar to double deletion | Similar to double deletion |

| eht1Δ eeb1Δ | Similar to eeb1Δ | Similar to eeb1Δ | 18% | Similar to eeb1Δ |

| Data adapted from findings on the effects of gene deletions in S. cerevisiae, showing percentage reduction compared to wild type. semanticscholar.org |

The rate of ethyl ester formation is fundamentally dependent on the availability of two main precursors: ethanol and a medium-chain acyl-CoA. asm.org

Ethanol: Produced in large quantities during fermentation, ethanol is typically not a limiting factor.

Medium-Chain Acyl-CoAs (MCFA-CoAs): These are the critical limiting precursors. researchgate.net MCFA-CoAs, such as hexanoyl-CoA and octanoyl-CoA, are intermediates of fatty acid synthesis. nih.gov They are prematurely released from the cytoplasmic fatty acid synthase (FAS) complex. asm.org The availability of these specific acyl-CoAs directly influences the type and quantity of ethyl esters produced. Supplying the fermentation medium with medium-chain fatty acids leads to a strong increase in the formation of the corresponding ethyl esters, which supports the hypothesis that precursor availability, rather than enzyme concentration, is the main bottleneck in production. researchgate.net

Role of Acyl-CoA:Ethanol O-Acyltransferases (e.g., Eeb1, Eht1)

Influence of Biological and Environmental Factors on Biosynthesis

The production of ethyl trans-2-octenoate and related esters is highly sensitive to the conditions of the microbial environment and the genetic makeup of the organism.

Several fermentation parameters significantly affect the final concentration of ethyl esters. researchgate.net

Temperature: Higher fermentation temperatures generally lead to increased production of longer-chain ethyl esters. For instance, in the range of 20°C to 26°C, the levels of ethyl octanoate and ethyl decanoate increase, while ethyl hexanoate levels remain relatively constant. asm.org One explanation is that higher temperatures may enhance the release of these more lipid-soluble esters from the yeast cells into the medium. asm.org

Unsaturated Fatty Acids: The presence of high levels of unsaturated fatty acids in the fermentation medium has been shown to cause a general decrease in the production of ethyl esters. researchgate.net

Carbon and Nitrogen Content: Variations in the initial carbon or nitrogen content of the fermentation medium result in only moderate changes in the final ethyl ester concentrations. asm.orgresearchgate.net

The following table summarizes the observed effects of temperature on the production of different MCFAEEs.

| Fermentation Temperature | Ethyl Hexanoate | Ethyl Octanoate | Ethyl Decanoate |

| 14°C | Baseline | Baseline | Baseline |

| 20°C | Constant | Increased | Increased |

| 26°C | Constant | Further Increased | Further Increased |

| Data based on general trends observed during yeast fermentation. asm.orgresearchgate.net |

While the EEB1 and EHT1 genes are essential for synthesis, their regulation appears different from that of genes involved in acetate ester formation. asm.org Research indicates that the expression level of EEB1 and EHT1 is not the primary limiting factor for the production of MCFA ethyl esters. researchgate.net Even when these genes are overexpressed, there is no significant increase in the final ester yield, which contrasts sharply with acetate ester synthesis where gene overexpression dramatically boosts production. semanticscholar.orgasm.org This suggests that the regulation of ethyl ester biosynthesis is controlled more by the availability of MCFA-CoA precursors than by the transcriptional regulation of the synthase genes themselves. researchgate.net However, downregulation or deletion of these genes does confirm their necessity for the process. nih.gov

Impact of Fermentation Conditions (e.g., Temperature, Oxygen Levels, Carbon/Nitrogen Sources)

Comparative Analysis of Biosynthetic Routes for Analogous Esters

The biosynthesis of MCFA ethyl esters like ethyl octanoate follows a different pathway and regulatory logic compared to other important flavor esters, particularly acetate esters.

Ethyl Esters vs. Acetate Esters: The formation of acetate esters (e.g., isoamyl acetate, ethyl acetate) is catalyzed by a different class of enzymes known as alcohol acetyltransferases (AATs), encoded by genes like ATF1. nih.govsemanticscholar.org The ATF1 gene product is responsible for the majority of isoamyl acetate synthesis but is not involved in MCFAEE synthesis. semanticscholar.org

Regulatory Differences: A key difference lies in the rate-limiting step. As mentioned, MCFAEE synthesis is primarily limited by the supply of the acyl-CoA precursor. researchgate.net In contrast, acetate ester synthesis is limited by the activity and expression level of the AAT enzymes. asm.org Overexpression of the ATF1 gene can increase isoamyl acetate production by over 100-fold, a phenomenon not observed with the overexpression of EEB1 or EHT1 for their corresponding ethyl esters. semanticscholar.org

This comparative analysis highlights specialized pathways that microorganisms have evolved to produce a diverse array of flavor-active esters.

Chemical Synthesis Methodologies in Laboratory Research

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing esters like ethyl trans-2-octenoate rely on well-established reactions such as direct esterification and transesterification, which are fundamental in organic chemistry.

Direct esterification, particularly the Fischer-Speier esterification, represents a primary route for producing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In the context of ethyl trans-2-octenoate, the synthesis would proceed by reacting trans-2-octenoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This method is particularly useful when the starting ester is more readily available than the corresponding carboxylic acid. researchgate.net The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

For the synthesis of ethyl trans-2-octenoate, a suitable starting material could be another ester of trans-2-octenoic acid, such as methyl trans-2-octenoate. Reacting the methyl ester with an excess of ethanol in the presence of a catalyst like sodium ethoxide (for base-catalyzed conditions) or a strong acid would yield ethyl trans-2-octenoate and methanol (B129727). masterorganicchemistry.com Using the alcohol reactant as the solvent helps to shift the equilibrium towards the desired product. masterorganicchemistry.com This approach is also central to industrial processes like biodiesel production, where triglycerides are transesterified with methanol or ethanol. researchgate.netacs.org

Esterification Reactions

Advanced Stereoselective Synthesis

Achieving high stereoselectivity is crucial in modern organic synthesis, particularly for producing compounds with defined geometries. For α,β-unsaturated esters like ethyl trans-2-octenoate, this involves controlling the geometry of the double bond (E/Z isomerism) and, in subsequent reactions, the stereochemistry of newly formed chiral centers.

The carbon-carbon double bond in ethyl trans-2-octenoate is a functional handle for introducing new stereocenters. Asymmetric dihydroxylation is a powerful transformation that converts the alkene into a vicinal diol with controlled stereochemistry.

One notable method is the Sharpless Asymmetric Dihydroxylation (SAD), which uses osmium tetroxide (OsO₄) as the catalyst in conjunction with a chiral ligand, typically a cinchona alkaloid derivative. researchgate.net A patent describes the asymmetric dihydroxylation of ethyl trans-2-octenoate using such a system, which produced the corresponding optically active diol, a precursor for β-lactam antibiotics. google.com In a specific documented example using a polymer-bound cinchona alkaloid ligand, ethyl trans-2-octenoate was converted to its diol with an 85% yield and a 60% enantiomeric excess (ee). google.com

More recently, a biomimetic nonheme iron-catalyzed enantioselective cis-dihydroxylation has been developed as a greener alternative to osmium-based methods. chinesechemsoc.org This system utilizes an iron catalyst and hydrogen peroxide (H₂O₂) to convert various α,β-unsaturated esters. Ethyl trans-2-octenoate was successfully dihydroxylated using this protocol, affording the optically pure dihydroxy ester with an excellent enantioselectivity of 98% ee. chinesechemsoc.org

Table 1: Enantioselective Dihydroxylation of Ethyl trans-2-octenoate

| Catalyst System | Oxidant | Ligand/Additive | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| OsO₄ | N/A | Polymer-bound Cinchona Alkaloid | 85% | 60% | google.com |

The stereoselective synthesis of the α,β-unsaturated ester itself, ensuring the trans (or E) configuration of the double bond, is critical. Several modern synthetic methods achieve this with high fidelity.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for preparing E-alkenes. It involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) ylide. To synthesize ethyl trans-2-octenoate, hexanal (B45976) would be reacted with the ylide derived from triethyl phosphonoacetate. This reaction generally shows high E-selectivity.

An alternative is the modified Julia olefination, which reacts an aldehyde with a sulfonyl reagent. organic-chemistry.org For instance, reacting hexanal with ethyl (benzothiazol-2-ylsulfonyl)acetate under mild basic conditions can yield ethyl trans-2-octenoate. While straight-chain aliphatic aldehydes sometimes favor Z-products with this specific reagent, modifications to the sulfone and reaction conditions can be tuned to favor the desired trans isomer. organic-chemistry.org Other methods for the stereoselective synthesis of (E)-α,β-unsaturated esters include the triethylamine-catalyzed allylic rearrangement of enol phosphates and reactions involving α-silylated ester magnesium enolates. nih.govrsc.orgrsc.org

Enantioselective Dihydroxylation Methods

Biocatalytic and Chemo-Enzymatic Synthesis

The use of enzymes (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Chemo-enzymatic strategies combine the strengths of both biological and chemical catalysis to perform multi-step transformations. researchgate.net

Lipases are commonly employed biocatalysts for ester synthesis, often through transesterification. researchgate.net For example, immobilized lipases such as Candida antarctica lipase (B570770) B (often sold as Novozym 435) or lipases from Rhizomucor miehei and Pseudomonas cepacia are effective in catalyzing the transesterification of triglycerides or other esters with an alcohol to produce a new ester. acs.orglmaleidykla.ltconicet.gov.ar The synthesis of ethyl octanoate (B1194180) from glyceryl trioctanoate and ethanol using an immobilized Pseudomonas cepacia lipase has been demonstrated, achieving a conversion of 77% under optimized conditions with a small amount of water present. acs.org Similarly, non-growing cells of Streptococcus thermophilus have been shown to catalyze the synthesis of ethyl octanoate from monooctanoin and ethanol. google.com These biocatalytic transesterification methods are directly applicable to the synthesis of ethyl trans-2-octenoate from appropriate precursors.

A chemo-enzymatic approach could involve an initial biocatalytic step followed by a chemical modification. For instance, a lipase could be used to catalyze the esterification of trans-2-octenoic acid with ethanol under mild, solvent-free conditions. acs.org The resulting ethyl trans-2-octenoate could then be subjected to a subsequent chemical reaction, such as the asymmetric dihydroxylation mentioned previously, to generate more complex chiral molecules. This integration of steps leverages the high selectivity of enzymes and the broad reaction scope of chemical catalysts. researchgate.netacs.org

Table 2: Biocatalytic Synthesis of Ethyl Esters via Transesterification

| Biocatalyst | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Pseudomonas cepacia Lipase | Glyceryl trioctanoate, Ethanol | Ethyl octanoate | 77% conversion at 35°C with 2.5 wt% water. acs.org | acs.org |

| Streptococcus thermophilus ST1 cells | Monooctanoin, Ethanol | Ethyl octanoate | Rate of ester synthesis was much higher than fatty acid release. google.com | google.com |

Lipase-Catalyzed Esterification and Transesterification

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze both the hydrolysis and synthesis of esters. researchgate.net Their use in non-aqueous or low-water environments shifts the reaction equilibrium towards esterification or transesterification, enabling the production of specific esters like ethyl trans-2-octenoate. researchgate.netresearchgate.net This biocatalytic approach is favored for its mild reaction conditions and high specificity. researchgate.net

Esterification and Transesterification Reactions:

Lipases can synthesize esters through two primary pathways:

Esterification: A direct reaction between a carboxylic acid (trans-2-octenoic acid) and an alcohol (ethanol).

Transesterification (Alcoholysis): The transformation of an existing ester into another by exchanging the alcohol or acid moiety. For instance, reacting an ester like glyceryl trioctanoate or another alkyl octenoate with ethanol. acs.orgscience.gov

Immobilized lipases are frequently employed to enhance stability, reusability, and ease of separation from the reaction mixture, which is crucial for industrial applications. mdpi.com Lipases such as those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia have demonstrated high efficacy in synthesizing various short- and medium-chain esters. acs.orgresearchgate.netlmaleidykla.lt Research on phenethyl octanoate synthesis showed that immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) provided high conversion rates in hexane (B92381). lmaleidykla.lt Similarly, the transesterification of glyceryl trioctanoate with ethanol has been effectively catalyzed by Pseudomonas cepacia lipase. acs.org

The selection of the acyl donor and reaction medium also plays a critical role. While direct esterification uses the free acid, transesterification can utilize triglycerides (like coconut oil) or other esters as the acyl source. lmaleidykla.ltresearchgate.net The choice of solvent is also important, as it can influence enzyme activity and substrate solubility. lmaleidykla.lt

| Target Ester | Lipase Source | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Octyl ethanoate | Candida antarctica B (Novozym 435) | Transesterification | A yield of 97.31% was achieved in a solvent-free system assisted by ultrasound. | researchgate.net |

| Phenethyl octanoate | Rhizomucor miehei (Lipozyme® RM IM) | Transesterification | Achieved 80% conversion in hexane with glyceryl trioctanoate as the acyl donor. | lmaleidykla.lt |

| Ethyl octanoate | Pseudomonas cepacia (immobilized) | Transesterification | Effective catalysis of glyceryl trioctanoate with ethanol, dependent on optimal water content. | acs.org |

| Ethyl octanoate | Lipozyme TL IM | Transesterification | Synthesized from coconut oil and ethanol in a solvent-free system with a 62.0% conversion. | researchgate.net |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes intact microbial cells containing the desired enzymes as catalysts. This approach circumvents the costly and time-consuming processes of enzyme extraction and purification, presenting a more economical alternative. researchgate.net The cells can be used in a free or immobilized state, providing stability and potential for reuse over multiple reaction cycles. frontiersin.org

For the synthesis of short-chain ethyl esters, including ethyl octanoate, whole-cell lipases from various fungal species have shown significant promise. In a screening study, the whole-cell lipase of Rhizopus chinensis CCTCC M201021 demonstrated a superior ability to synthesize ethyl hexanoate (B1226103), achieving a 96.5% yield. researchgate.net This suggests its potential for synthesizing structurally similar esters like ethyl trans-2-octenoate. Research has also highlighted the potential of Yarrowia lipolytica whole-cell biocatalysts for producing various esters, achieving high substrate conversion in non-polar solvents. researchgate.net

The reaction environment is a critical factor in whole-cell systems. High conversions are often achieved in non-aqueous phases, such as organic solvents with high log P values (partition coefficient), which enhance the catalytic activity. researchgate.net For example, the synthesis of ethyl esters by Rhizopus chinensis was significantly enhanced in solvents with a log P greater than 2.0. researchgate.net

| Microorganism | Target Ester | Key Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Rhizopus chinensis CCTCC M201021 | Ethyl hexanoate | 0.5 M substrate concentration, 72 h reaction time. | 96.5% | researchgate.net |

| Yarrowia lipolytica | Ethyl octanoate | Non-polar solvents, 1:1 molar ratio, 38 °C, 10-15% (w/v) biocatalyst. | High substrate conversion | researchgate.net |

| Aspergillus niger (immobilized on SBA-15) | Biodiesel (from Calophyllum inophyllum oil) | 30°C, 6:1 methanol to oil ratio, 8 h reaction time. | 97% | frontiersin.org |

Optimization of Reaction Conditions and Catalyst Selection

To maximize the yield and efficiency of ethyl trans-2-octenoate synthesis, the careful selection of a catalyst and the optimization of reaction parameters are essential. Key variables that influence the outcome of lipase-catalyzed reactions include temperature, substrate molar ratio, enzyme concentration, reaction time, and the presence of a solvent. nih.govresearchgate.net

Catalyst Selection: The choice of lipase is paramount, as different lipases exhibit varying specificities and stabilities. Screening studies are common for identifying the most effective biocatalyst. For instance, in the synthesis of phenethyl octanoate, Lipozyme® RM IM and Palatase® 20000 L were identified as the most active enzymes from a panel of six commercial lipases. lmaleidykla.lt

Optimization of Parameters:

Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal deactivation occurs. For ethyl butyrate (B1204436) synthesis, the optimal temperature was found to be 50 °C. nih.gov For ethyl hexanoate, temperatures between 45–55 °C were optimal. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to the acyl donor can significantly affect conversion rates. An excess of one substrate can drive the reaction forward, but it can also lead to enzyme inhibition. nih.govresearchgate.net An equimolar substrate concentration (0.5 M) was found to be optimal for ethyl hexanoate synthesis in n-hexane. researchgate.net

Enzyme Concentration: Increasing the catalyst amount can increase the reaction rate, but only up to a point where the effect plateaus. For phenethyl octanoate synthesis, an enzyme concentration of 7% was determined to be optimal. lmaleidykla.lt

Solvent: The choice of an organic solvent can impact enzyme activity and substrate solubility. Non-polar solvents like hexane are often preferred as they can lead to higher conversion rates. lmaleidykla.lt However, solvent-free systems are increasingly explored as a greener alternative. researchgate.net

Methodologies such as Response Surface Methodology (RSM) are powerful statistical tools used to study the interactions between multiple variables and to identify the optimal conditions for a reaction. RSM was successfully used to optimize the synthesis of phenethyl octanoate and ethyl hexanoate, leading to significant improvements in conversion. lmaleidykla.ltresearchgate.net

| Ester | Optimized Parameter | Optimal Value/Condition | Result | Reference |

|---|---|---|---|---|

| Ethyl hexanoate | Temperature | 45-55 °C | Maximum ester synthesis; enzyme deactivation observed >60 °C. | researchgate.net |

| Ethyl butyrate | Substrate Concentration | 0.05 M | Maximum transesterification (90%); higher concentrations led to decreased yield. | nih.gov |

| Phenethyl octanoate | Multiple (RSM) | 120 min, 30 °C, 7% enzyme, 0.8 M 2-phenylethanol, 0.267 M glyceryl trioctanoate | 80% conversion. | lmaleidykla.lt |

| Octyl ethanoate | Multiple (Ultrasound-assisted) | 1:2 octanol (B41247) to vinyl acetate (B1210297) ratio, 0.03% catalyst, 40 °C | 97.31% yield in 20 minutes. | researchgate.net |

Analytical Techniques for Research and Characterization

Chromatographic Separation and Detection

Chromatographic techniques are fundamental in isolating ethyl trans-2-octenoate from other volatile and semi-volatile compounds. These methods are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like ethyl trans-2-octenoate. In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. The separation is typically achieved on a capillary column, such as a DB-5MS or HP-INNOWAX column. nih.govjsmcentral.org The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. For instance, a typical temperature program might start at 40°C, hold for a few minutes, and then increase at a set rate to a final temperature of around 220-250°C. jsmcentral.orgsemanticscholar.orgmdpi.com

Once separated, the compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of ethyl trans-2-octenoate serves as a chemical fingerprint, with characteristic mass-to-charge (m/z) ratios. The most abundant ion peak (top peak) is often observed at m/z 55, with other significant peaks at m/z 29 and 125. nih.gov The retention time of the compound on the GC column, combined with its unique mass spectrum, allows for its confident identification by comparison with spectral libraries like NIST and Wiley. nih.govnih.govcabidigitallibrary.org The Kovats retention index, a standardized measure, further aids in identification, with reported values for ethyl trans-2-octenoate on standard non-polar columns being around 1223-1275. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

For the analysis of volatile compounds in solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique coupled with GC-MS. asianpubs.orgmdpi.com This solvent-free method involves exposing a fused-silica fiber coated with a specific stationary phase to the headspace above the sample. asianpubs.orgmdpi.com The volatile compounds, including ethyl trans-2-octenoate, adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis.

The choice of fiber coating is critical for efficient extraction. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds. mdpi.comnih.govmdpi.com The extraction efficiency is influenced by factors such as equilibration temperature and time. For example, a sample might be equilibrated at 40°C for a specific duration before the fiber is exposed. nih.govmdpi.com This technique has been successfully applied to identify ethyl trans-2-octenoate in various food matrices, including durian and quince. nih.govresearchgate.net In a study on durian, HS-SPME-GC-MS was used to extract and analyze volatile flavor compounds, where ethyl trans-2-octenoate was identified. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLμE/GC-MS)

Dispersive liquid-liquid microextraction (DLLμE) is a sample preparation technique that has gained traction for its simplicity, speed, and low solvent consumption. mdpi.commdpi.com In DLLμE, a mixture of an extraction solvent (immiscible in water) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the sample. mdpi.com This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, facilitating the rapid transfer of analytes like ethyl octanoate (B1194180) from the sample to the extraction solvent. mdpi.comresearchgate.net

Following extraction, the mixture is centrifuged to separate the organic phase, which is then collected and analyzed by GC-MS. The selection of the extraction and disperser solvents is crucial for achieving high extraction efficiency. Common extraction solvents include dichloromethane (B109758) and chloroform, while acetone (B3395972) and acetonitrile (B52724) are often used as disperser solvents. mdpi.commdpi.comresearchgate.net DLLμE has been effectively used for the quantification of volatile compounds in alcoholic beverages such as wine and whiskey. mdpi.commdpi.comresearchgate.net

Multi-Dimensional Gas Chromatography (GCxGC)

For highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. semanticscholar.orgnih.gov This technique employs two columns with different stationary phases connected by a modulator. semanticscholar.orgresearchgate.net The effluent from the first column is trapped and then periodically injected onto the second, shorter column for further separation. semanticscholar.org This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. semanticscholar.org

GCxGC is often coupled with a time-of-flight mass spectrometer (TOF-MS), which provides fast acquisition rates necessary for the narrow peaks generated. semanticscholar.orgnih.gov This powerful combination, known as GCxGC-TOF-MS, has been utilized for the in-depth characterization of volatile profiles in complex samples like wine. semanticscholar.orgmdpi.comnih.govunibz.it It allows for the separation and identification of co-eluting compounds that would otherwise be unresolved in a single-dimension separation, providing a more comprehensive understanding of the sample's composition. researchgate.netacs.org

Spectroscopic Characterization of Synthesized Products and Natural Isolates

Spectroscopic techniques are indispensable for the structural elucidation of both synthetically prepared and naturally isolated ethyl trans-2-octenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the ethyl trans-2-octenoate molecule.

¹H NMR spectra confirm the presence of the trans double bond and the ethyl ester group. The chemical shifts and coupling constants of the protons provide definitive evidence for the stereochemistry and connectivity of the molecule. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the compound. nih.govchemicalbook.com The chemical shifts of the carbon atoms in the ethyl group, the carbonyl group, and the olefinic carbons are characteristic and aid in the unequivocal identification of ethyl trans-2-octenoate. nih.gov

Table 1: Analytical Techniques and Key Findings for Ethyl trans-2-octenoate

| Analytical Technique | Key Findings |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification based on retention time and mass spectrum (top peak m/z 55). nih.gov Used to analyze volatile profiles in various foods and beverages. nih.govjsmcentral.orgcabidigitallibrary.org |

| Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) | A solvent-free method for extracting volatile compounds from samples. asianpubs.org DVB/CAR/PDMS is a common fiber coating. mdpi.comnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLμE/GC-MS) | A rapid microextraction technique with low solvent consumption. mdpi.commdpi.com Effective for analyzing volatile compounds in alcoholic beverages. mdpi.commdpi.com |

| Multi-Dimensional Gas Chromatography (GCxGC) | Provides enhanced separation for complex samples. semanticscholar.orgnih.gov Often coupled with TOF-MS for fast data acquisition. semanticscholar.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure, including the trans double bond and ethyl ester group. nih.gov Provides detailed information from ¹H and ¹³C spectra. nih.govchemicalbook.com |

Bioanalytical Techniques for Biological Activity Assessment

Electroantennography (EAG) is a powerful bioanalytical technique used to measure the olfactory response of an insect's antenna to volatile compounds. This method is crucial in chemo-ecological studies to identify semiochemicals—compounds that mediate interactions between organisms. rutgers.edu Ethyl trans-2-octenoate has been identified as an electrophysiologically active compound for several insect species.

In studies involving the codling moth, Cydia pomonella, ethyl (E)-2-octenoate was identified as one of the volatile compounds from ripe Bartlett pears that elicited a response from the moth's antennae in Gas Chromatography-Electroantennographic Detector (GC-EAD) analysis. researchgate.net Similarly, research on the Mediterranean fruit fly, Ceratitis capitata, identified ethyl (E)-2-octenoate as a component in male emissions. researchgate.net Although its structural analog, ethyl octanoate, was found to elicit an intermediate EAG response from both male and female medfly antennae, highlighting the sensitivity of insect olfactory systems to related ester compounds. psu.eduresearchgate.net

These EAG studies are fundamental in screening for potential attractants or repellents that could be used in pest management strategies. frontiersin.orgresearchgate.net The amplitude of the EAG response can indicate the sensitivity of an insect's olfactory receptor neurons to a specific compound. researchgate.net

Table 2: Examples of EAG/GC-EAD Studies Involving Ethyl (E)-2-octenoate or Analogs

| Insect Species | Compound | Context | Finding | Reference |

|---|---|---|---|---|

| Codling Moth (Cydia pomonella) | Ethyl (E)-2-octenoate | Pear volatile | Elicited antennal response in GC-EAD | researchgate.net |

| Mediterranean Fruit Fly (Ceratitis capitata) | Ethyl (E)-2-octenoate | Male-produced volatile | Identified as a component of male emissions | researchgate.net |

| Mediterranean Fruit Fly (Ceratitis capitata) | Ethyl octanoate | Analog of pheromone component | Elicited intermediate EAG response | psu.edu |

In vitro enzymatic assays are used to investigate the biochemical effects of compounds on specific enzymes. Ethyl trans-2-octenoate and related esters have been studied for their potential to inhibit certain enzymes, such as acetylcholinesterase (AChE), or to act as substrates in enzymatic reactions.

Recent studies have explored the ability of various fatty acid derivatives to act as anti-persister compounds against bacteria like Escherichia coli. One study reported that ethyl trans-2-octenoate can repress E. coli persister formation, suggesting an interaction with cellular pathways, potentially involving enzymatic regulation. jmb.or.kr

In the context of enzyme inhibition, which is a common mechanism for the biological activity of natural compounds, assays are performed to measure the reduction in enzyme activity in the presence of the test compound. mdpi.com For example, the Ellman method is a widely used spectrophotometric assay to screen for AChE inhibitors. mdpi.com While direct studies detailing the IC₅₀ of ethyl trans-2-octenoate on specific enzymes are not broadly available in the cited literature, the investigation of related ethyl esters in enzyme systems is an active area of research. conicet.gov.arresearchgate.net For instance, research on yeast alcohol acyl transferases, enzymes responsible for ester synthesis, uses various ethyl esters as substrates to characterize enzymatic activity and preference. researchgate.netwur.nl Such assays are critical for understanding both the biosynthesis of flavor compounds and their potential bioactivities.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethyl trans-2-octenoate |

| Ethyl octanoate |

| Acetylcholinesterase |

| Ethyl (E)-2-octenoate |

| Ethyl (E)-3-octenoate |

| Geranyl acetate (B1210297) |

| (E,E)-α-farnesene |

| Linalool |

| Indole |

| (1S)-(-)-β-pinene |

| β-caryophyllene |

| α-copaene |

| Hexanol |

| Ethyl acetate |

| 1-pyrroline |

| (E)-2-Hexenoic acid |

| Ethyl heptanoate |

| 1-nonanol |

| o-nitrophenol |

| 2-phenylethanol |

| 2-pentylfuran |

| trans,trans-2,4-nonadienal |

| 2-ethyl-5-methylpyrazine |

| trans-2-nonenal |

| (E)-2-hexenal |

| 1-octen-3-ol |

| (Z)-2-hexenyl acetate |

| Isopropyl octanoate |

| Ethyl trans-2-decenoate |

| Ethyl cis-4-decenoate |

Biological Roles and Ecological Functions

Contribution to Sensory Perception in Food Systems

The presence and concentration of ethyl trans-2-octenoate are pivotal in defining the flavor and aroma profiles of numerous food products, from fresh produce to fermented goods. mdpi.comresearchgate.net

Flavor and Aroma Impact in Fruits and Vegetables

Table 1: Occurrence and Sensory Contribution of Ethyl trans-2-octenoate in Fruits

| Fruit | Reported Presence | Associated Aroma Descriptors |

|---|---|---|

| Pear (e.g., Bartlett) | Yes researchgate.netmdpi.com | Fruity, pear skin, green, waxy thegoodscentscompany.com |

Role in the Organoleptic Profile of Fermented Products

In lager beers, the concentration of ethyl octanoate (B1194180), a related ester, can range from 0.04 to 1.5 mg/L. researchgate.net Studies on top-fermented beers have shown that while some linear ethyl esters may decrease during aging through hydrolysis, others, including certain unsaturated ethyl esters, can increase, affecting the aged flavor profile. agraria.com.br In wine, sequential fermentation with specific yeast strains like Lachancea thermotolerans can influence the final concentration of various ethyl esters, thereby modulating the wine's aromatic complexity. mdpi.com The compound is also used as a flavoring agent in some liqueurs. thegoodscentscompany.com

Table 2: Role of Ethyl trans-2-octenoate and Related Esters in Fermented Products

| Fermented Product | Role | Typical Concentration Range (for related ethyl octanoate) | Sensory Impact |

|---|---|---|---|

| Beer (Lager, Top-fermented) | Flavor-active compound researchgate.netagraria.com.br | 0.04 to 1.5 mg/L researchgate.net | Fruity, sour apple mdpi.com |

| Wine | Aroma contributor mdpi.com | Varies with yeast and fermentation mdpi.com | Fruity, enhances aromatic complexity mdpi.com |

| Liqueurs | Flavoring agent thegoodscentscompany.com | Not specified | Tropical fruit notes thegoodscentscompany.com |

Role in Inter-organismal Chemical Communication

Chemical signals are fundamental to the interactions between organisms. Ethyl trans-2-octenoate and structurally similar compounds have been identified as playing roles in these complex communications, particularly in the world of insects. researchgate.netfrontiersin.org

Pheromonal or Kairomonal Activities in Insects

Kairomones are chemical substances emitted by one species that benefit a receiving species. Ethyl (2E,4Z)-2,4-decadienoate, a compound structurally related to ethyl trans-2-octenoate, is a potent pear-derived kairomone that attracts both male and female codling moths (Cydia pomonella), a major pest of pome fruits. researchgate.net This attraction makes it a valuable tool for monitoring and potentially controlling codling moth populations. researchgate.net While not the primary attractant, ethyl (E)-2-octenoate was identified as one of the volatile compounds in ripe Bartlett pears that elicited a response from the antennae of the codling moth. researchgate.net Another related compound, ethyl octanoate, has been shown to be attractive to the tomato pest Tuta absoluta. frontiersin.org

Plant-Pest Interactions and Host Selection Mechanisms

Plants release a diverse array of volatile organic compounds (VOCs) that insects use to locate suitable hosts for feeding and laying eggs. frontiersin.orgresearchgate.net These chemical cues are crucial in mediating plant-pest interactions. researchgate.net Research has demonstrated that ethyl octanoate, a compound highly accumulated in tomato plants, is attractive to female Tuta absoluta moths, influencing their host selection and oviposition behavior. frontiersin.org This suggests that ethyl esters, including potentially ethyl trans-2-octenoate, can act as important signals in the intricate process of host plant selection by herbivorous insects. frontiersin.org

Function as a Metabolite in Cellular Processes

Ethyl trans-2-octenoate is recognized as a metabolite, a small molecule involved in the chemical processes of metabolism. nih.gov It is formally the fatty acid ethyl ester of trans-2-octenoic acid. nih.gov In the context of microorganisms, recent studies have highlighted the role of ethyl esters of unsaturated fatty acids, including ethyl trans-2-octenoate, in influencing bacterial behavior. jmb.or.kr Specifically, research has shown that ethyl trans-2-octenoate can repress the formation of persister cells in Escherichia coli by regulating the antitoxin HipB. jmb.or.kr Persister cells are a subpopulation of bacteria that are highly tolerant to antibiotics, and their inhibition is a significant area of microbiological research. jmb.or.kr

Application as a Chemical Building Block in Natural Product Synthesis

Ethyl trans-2-octenoate, with its reactive α,β-unsaturated ester functionality, serves as a versatile starting material and intermediate in the synthesis of more complex molecules, including natural products. While direct utilization of ethyl trans-2-octenoate as a primary building block in total synthesis is not extensively documented, the structural motif of the ethyl octenoate chain is a key component in the synthesis of precursors to important natural products. A notable example is the synthesis of the carbon skeleton of pyrenophorin (B1236334), a macrolide antibiotic.

Synthesis of a Pyrenophorin Precursor

Research conducted by Yokota, Nishida, and Mitsunobu has demonstrated a synthetic route to a key precursor of pyrenophorin starting from D-glucose. oup.com This multi-step synthesis generates a derivative of ethyl trans-2-octenoate, which then serves as the foundational structure for the pyrenophorin skeleton.

The synthesis begins with methyl 3,4,6-trideoxy-α-D-erythro-hexopyranoside, derived from D-glucose. Following hydrolysis, this intermediate undergoes a Wittig reaction with ethoxycarbonylmethylenetriphenylphosphorane to yield ethyl (2E, 4R, 7R)-4,7-dihydroxy-2-octenoate. oup.com This dihydroxy derivative of ethyl trans-2-octenoate is a critical intermediate.

Subsequent oxidation of this dihydroxy compound using active manganese dioxide (MnO₂) results in the formation of ethyl (2E, 7R)-7-hydroxy-4-oxo-2-octenoate. This resulting molecule constitutes the fundamental carbon backbone of pyrenophorin. oup.com The reaction, however, yields an equilibrium mixture of the desired open-chain keto-ester and its cyclic hemiacetal. To obtain the desired precursor, this mixture is treated with acetic anhydride, which converts it to ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate. oup.com

This synthetic pathway highlights the utility of the ethyl octenoate framework as a crucial building block in the construction of complex natural products like pyrenophorin.

Table 1: Synthesis of a Pyrenophorin Precursor

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Environmental Fate and Degradation Studies

Biodegradation Pathways in Environmental Compartments

The primary mechanism for the biodegradation of ethyl trans-2-octenoate is expected to be the enzymatic hydrolysis of the ester bond, which releases ethanol (B145695) and trans-2-octenoic acid. These two products are then readily metabolized by various microorganisms.

Ethyl trans-2-octenoate is anticipated to be biodegradable under both aerobic and anaerobic conditions. In aerobic environments, such as those where meat spoilage occurs, bacteria from the Pseudomonas genus are known to be prevalent and are associated with the formation and degradation of ethyl esters. mdpi.com The degradation process typically involves the breakdown of the ester into its constituent alcohol and fatty acid, which are then further metabolized.

Under anaerobic conditions, the biodegradability of esters is influenced by their chemical structure. Research on a variety of ester compounds in marine sediment has shown that the presence of an unsaturated bond in the acid moiety can increase the rate and completeness of anaerobic biodegradation. researchgate.net This suggests that ethyl trans-2-octenoate, with its double bond, would be readily biodegradable in anaerobic environments. researchgate.net The degradation of the resulting fatty acid, octanoate (B1194180), can then proceed, although it may be less complete when esterified with a short-chain alcohol like ethanol. researchgate.net

Table 1: Factors Influencing Ester Biodegradation

| Condition | Influencing Factor | Effect on Degradation | Source |

|---|---|---|---|

| Aerobic | Presence of microorganisms like Pseudomonas spp. | Facilitates the breakdown of ethyl esters. | mdpi.com |

| Anaerobic | Presence of an unsaturated bond in the ester structure. | Tends to increase the rate and extent of biodegradation. | researchgate.net |

| Anaerobic | Short-chain alcohol moiety (e.g., ethyl group). | May result in less complete gas production from the corresponding fatty acid (octanoate) compared to longer-chain alcohols. | researchgate.net |

The transformation of ethyl trans-2-octenoate in microbial systems is primarily an enzymatic process. The initial and most critical step is the cleavage of the ester bond by enzymes known as esterases or carboxylesterases. mdpi.com This hydrolysis yields ethanol and trans-2-octenoic acid.

Following hydrolysis:

Ethanol is a simple alcohol that is readily utilized as a carbon and energy source by a vast number of microorganisms.

trans-2-Octenoic acid is an unsaturated fatty acid. Its degradation is expected to follow the well-established β-oxidation pathway. mdpi.comnih.gov In this metabolic cycle, the fatty acid chain is shortened by two carbon units in each turn, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov

Various microorganisms, including yeasts like Saccharomyces cerevisiae, are known to produce a range of ethyl esters, including ethyl octanoate, during fermentation. nih.govasm.org This indicates that the enzymatic machinery for both synthesizing and potentially degrading these esters is common in the microbial world. asm.orgfrontiersin.org

Aerobic and Anaerobic Degradation

Chemical Stability and Abiotic Degradation

From a chemical standpoint, ethyl trans-2-octenoate is considered stable under normal storage conditions. fishersci.com However, its stability is compromised by certain conditions and materials.

Incompatible Materials : The compound is incompatible with strong oxidizing agents.

Conditions to Avoid : It is recommended to keep the substance away from open flames, sparks, and hot surfaces. fishersci.at

Hazardous Decomposition : When subjected to combustion, ethyl trans-2-octenoate decomposes to produce carbon monoxide and carbon dioxide.

Abiotic degradation in the environment, in the absence of microbial activity, can also occur. The primary abiotic pathway is likely hydrolysis, where the ester bond is broken by a reaction with water. The rate of this reaction can be influenced by the pH of the surrounding medium. While specific data for ethyl trans-2-octenoate is limited, studies on other polymers show that abiotic hydrolytic degradation is a significant process. acs.orgresearchgate.net

Table 2: Chemical Stability Profile of Ethyl trans-2-octenoate

| Parameter | Description | Source |

|---|---|---|

| General Stability | Stable under normal and proper conditions. | fishersci.com |

| Incompatibilities | Strong oxidizing agents. | |

| Conditions to Avoid | Heat, sparks, open flames, and hot surfaces. | fishersci.at |

| Hazardous Combustion Products | Carbon monoxide, Carbon dioxide. | |

| Likely Abiotic Degradation Pathway | Hydrolysis. | acs.orgresearchgate.net |

Formation of Transformation Products

The degradation of ethyl trans-2-octenoate, whether through biotic or abiotic pathways, results in the formation of several transformation products. The initial hydrolysis is the key step that determines the subsequent products.

Table 3: Potential Transformation Products of Ethyl trans-2-octenoate

| Degradation Pathway | Initial Products | Subsequent Products | Source |

|---|---|---|---|

| Hydrolysis (Biotic/Abiotic) | Ethanol, trans-2-Octenoic acid | Ethanol is metabolized. trans-2-Octenoic acid enters β-oxidation, yielding Acetyl-CoA and shorter fatty acids. | mdpi.comnih.gov |

| Combustion (Thermal Decomposition) | Not applicable | Carbon monoxide, Carbon dioxide |

The β-oxidation of trans-2-octenoic acid would proceed through a series of enzymatic steps, generating intermediates as the eight-carbon chain is broken down into four two-carbon acetyl-CoA units.

Compound Reference Table

| Compound Name |

|---|

| Acetyl-CoA |

| Carbon dioxide |

| Carbon monoxide |

| Ethanol |

| Ethyl octanoate |

| Ethyl trans-2-octenoate |

| Octanoate |

Q & A

Basic Research Questions

Q. How can Ethyl trans-2-octenoate be reliably identified and quantified in complex matrices (e.g., food, biological samples)?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation. Calibrate with authentic standards and employ selective ion monitoring (SIM) at m/z 170 (molecular ion) and 125 (base peak) for quantification. Validate with spike-recovery experiments to account for matrix effects. Retention indices (RI) can cross-reference against databases, e.g., NIST Chemistry WebBook .

Q. What are the key spectroscopic characteristics of Ethyl trans-2-octenoate for structural confirmation?

- Methodological Answer : Confirm the trans-configuration via NMR: δ 5.79 ppm (d, ) and δ 6.94 ppm (dt, ) correspond to the conjugated alkene protons. NMR shows carbonyl resonance at δ 165.5 ppm. IR absorption at 1730 cm confirms the ester carbonyl group .

Q. How does Ethyl trans-2-octenoate contribute to flavor profiles in food science research?

- Methodological Answer : Conduct aroma extract dilution analysis (AEDA) using GC-olfactometry. Ethyl trans-2-octenoate exhibits fruity, green notes with a low odor threshold. Calculate relative odor activity values (ROAV) to determine its contribution to overall flavor in matrices like grape or fish muscle .

Advanced Research Questions

Q. How can synthesis methods for Ethyl trans-2-octenoate be optimized to improve stereoselectivity and yield?

- Methodological Answer : Employ Stille coupling with Pd catalysts (e.g., BnPdCl(PPh)) in benzene. Monitor reaction progress via NMR to detect trans-isomer dominance (90:10 trans:cis ratio). Sequential catalyst and reactant addition increases yield to 85% (vs. 60–70% in single-batch reactions). Optimize reflux time (6–9 h) to minimize side products .

Q. What experimental factors influence the stability of Ethyl trans-2-octenoate under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using HPLC-UV (λ = 210 nm) to track degradation. At pH < 4, ester hydrolysis predominates, generating 2-octenoic acid. Thermal stability tests (40–80°C) reveal Arrhenius behavior with activation energy () calculated via kinetic modeling. Include antioxidants (e.g., BHT) to mitigate oxidative degradation .

Q. How can conflicting data on Ethyl trans-2-octenoate concentrations in plant tissues be resolved?

- Methodological Answer : Replicate studies using controlled cultivation parameters (e.g., vine training systems, shoot spacing). For example, in grapevines, Ethyl trans-2-octenoate levels vary significantly (0.27–2.95 µg/g) depending on canopy management. Apply ANOVA to isolate variance sources (e.g., light exposure, nutrient availability) and validate with blind sampling .

Q. What statistical approaches are suitable for analyzing dose-response relationships of Ethyl trans-2-octenoate in toxicological studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for threshold effects via benchmark dose (BMD) analysis. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals for EC values to address reproducibility concerns .

Data Integrity and Reproducibility

Q. How should researchers address potential fraud or bias in studies involving Ethyl trans-2-octenoate?

- Methodological Answer : Integrate open-ended questions in surveys to detect inconsistent responses (e.g., "Describe your sample preparation steps"). Use attention-check questions (e.g., "Select ‘Strongly disagree’ for this item") and pre-register protocols to align with ethical guidelines. Cross-validate chromatographic data with independent labs .

Q. What metadata standards ensure reusability of research data on Ethyl trans-2-octenoate?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthesis conditions (catalyst type, solvent purity), analytical parameters (column type, detector settings), and raw data repositories (e.g., Zenodo). Use controlled vocabularies (e.g., ChEBI, PubChem) for chemical identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.